

3-chloro-N-(4-fluorophenyl)propanamide CAS number and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-chloro-N-(4-fluorophenyl)propanamide

Cat. No.: B1348562

[Get Quote](#)

In-depth Technical Guide: 3-chloro-N-(4-fluorophenyl)propanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-chloro-N-(4-fluorophenyl)propanamide**, a halogenated propanamide derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identity, physicochemical properties, and potential applications. Due to the limited availability of detailed public data for this specific compound, this guide also presents representative experimental protocols and workflows based on closely related analogs to provide a functional reference for researchers.

Chemical Identity and Properties

3-chloro-N-(4-fluorophenyl)propanamide is a chemical compound with the IUPAC name **3-chloro-N-(4-fluorophenyl)propanamide**. Its unique structure, featuring a chloro-substituted propanamide chain and a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

Identifier	Value	Source
CAS Number	56767-37-4	[1] [2]
IUPAC Name	3-chloro-N-(4-fluorophenyl)propanamide	N/A
Molecular Formula	C ₉ H ₉ ClFNO	[1]
Molecular Weight	201.63 g/mol	N/A
Boiling Point	342.6 ± 17.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]

Note: Some physical properties are predicted and should be confirmed through experimental analysis.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for **3-chloro-N-(4-fluorophenyl)propanamide** are not readily available in the public domain. However, a general and widely applicable method for the synthesis of N-aryl propanamides involves the acylation of an aniline derivative with a propanoyl chloride.

Representative Synthesis Protocol: Acylation of 4-fluoroaniline

The following protocol describes a representative synthesis of **3-chloro-N-(4-fluorophenyl)propanamide**. This procedure is based on standard organic chemistry principles for amide bond formation.

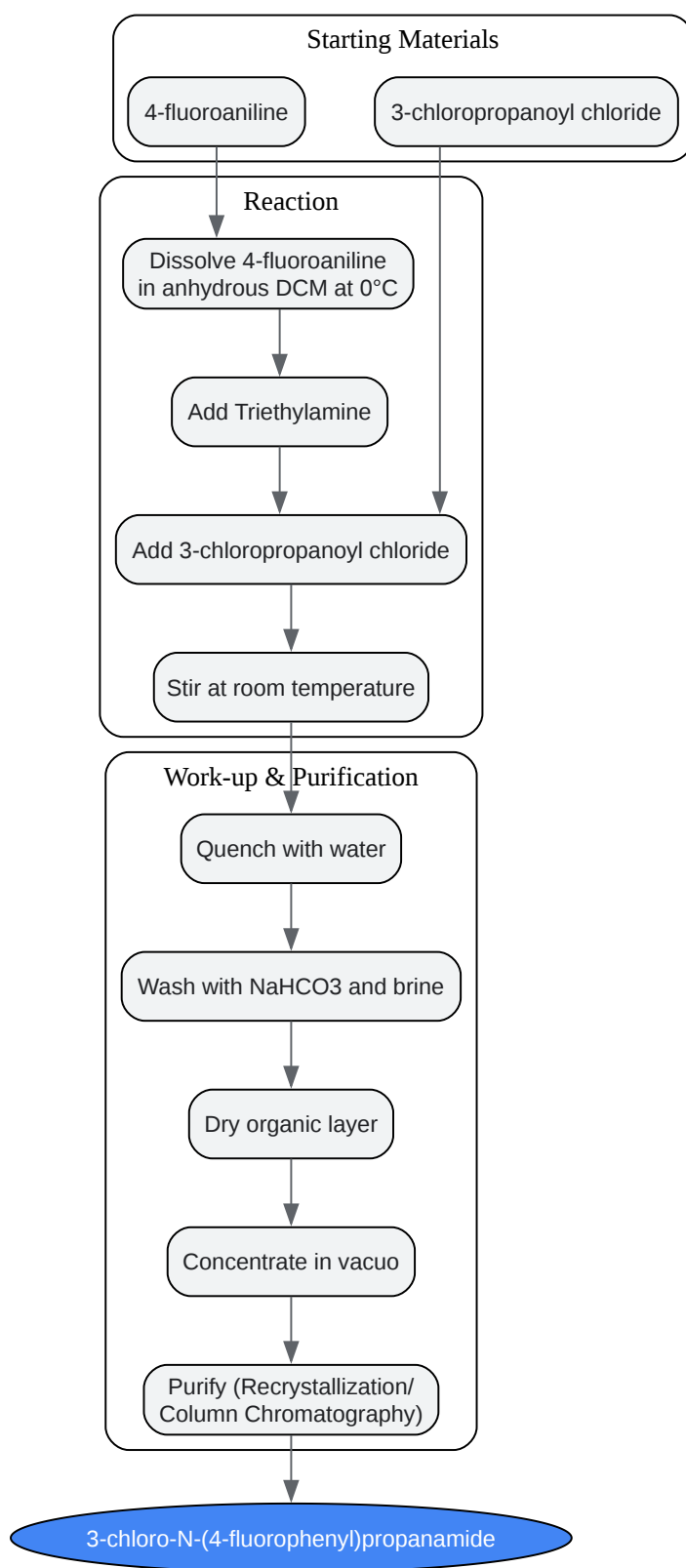
Materials:

- 4-fluoroaniline
- 3-chloropropanoyl chloride
- Anhydrous dichloromethane (DCM)

- Triethylamine (TEA) or another suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the stirred solution.
- **Acylation:** Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification:** Purify the crude **3-chloro-N-(4-fluorophenyl)propanamide** by recrystallization or column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-chloro-N-(4-fluorophenyl)propanamide**.

Spectroscopic Analysis

Specific experimental spectroscopic data (NMR, IR, MS) for **3-chloro-N-(4-fluorophenyl)propanamide** is not widely published. Researchers should perform their own analyses for structural confirmation. The expected spectral characteristics would include:

- ^1H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the two methylene groups of the propanamide chain, and the amide proton.
- ^{13}C NMR: Resonances for the carbons of the aromatic ring, the carbonyl carbon of the amide, and the two carbons of the alkyl chain.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-Cl and C-F bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Research and Drug Development

While specific biological activities of **3-chloro-N-(4-fluorophenyl)propanamide** are not extensively documented, propanamide derivatives are a well-established class of compounds in medicinal chemistry. They are known to exhibit a range of biological activities, and this compound could serve as a key intermediate or a candidate molecule in several areas of research.

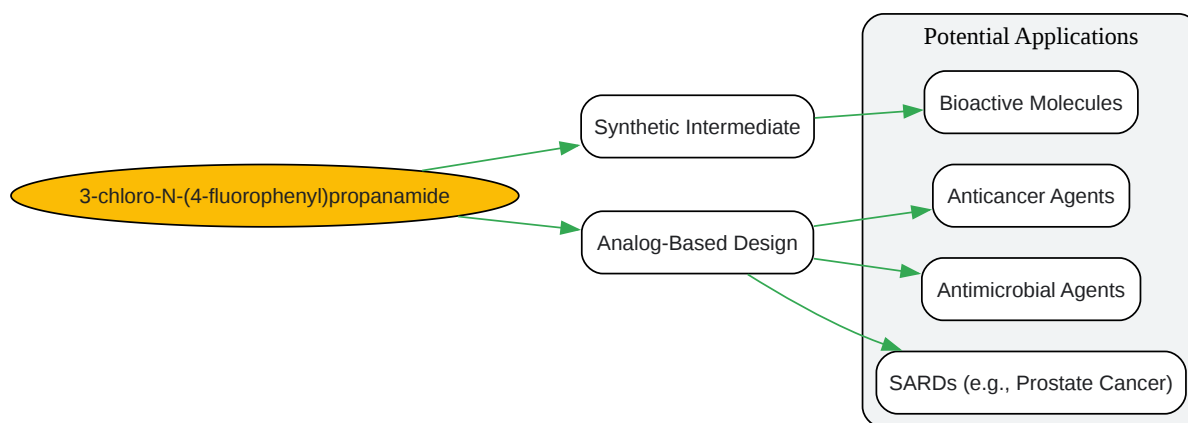
Potential as a Synthetic Intermediate

The presence of reactive sites—the chloro group, which can act as a leaving group in nucleophilic substitution reactions, and the amide functionality—makes this compound a versatile building block for creating more complex molecules with potential pharmaceutical applications.

Analog-Based Drug Discovery

Structurally related propanamide derivatives have shown promise in the development of treatments for various conditions. For instance, certain propanamides have been investigated for their potential in treating enzalutamide-resistant prostate cancer by acting as selective

androgen receptor degraders (SARDs)[3]. Other halogenated phenyl amides have been explored for their antimicrobial and anticancer properties[4]. The unique combination of chloro and fluoro substituents on this molecule may confer distinct biological activities worthy of investigation.



[Click to download full resolution via product page](#)

Caption: Potential research applications and logical relationships.

Conclusion

3-chloro-N-(4-fluorophenyl)propanamide (CAS No. 56767-37-4) is a compound with significant potential as a synthetic intermediate in drug discovery and materials science. While detailed experimental data is sparse in publicly accessible literature, its structural motifs are common in many biologically active molecules. The representative synthetic protocol and overview of potential applications provided in this guide serve as a valuable resource for researchers. It is imperative for scientists working with this compound to conduct thorough analytical characterization to confirm its identity and properties due to the prevalence of similarly named but structurally distinct chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-chloro-N-(4-fluorophenyl)propanamide | CAS#:56767-37-4 | Chemsrce [chemsrc.com]
- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]
- To cite this document: BenchChem. [3-chloro-N-(4-fluorophenyl)propanamide CAS number and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348562#3-chloro-n-4-fluorophenyl-propanamide-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com